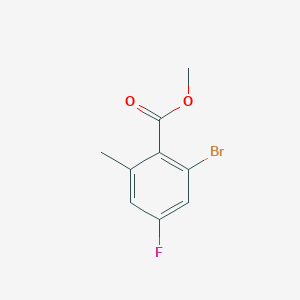

Methyl 2-bromo-4-fluoro-6-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-fluoro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLWZNNKJCBLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-bromo-4-fluoro-6-methylbenzoate CAS number

Technical Monograph: Methyl 2-bromo-4-fluoro-6-methylbenzoate

Part 1: Executive Summary & Strategic Utility

Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1262396-04-2 ) is a highly specialized polysubstituted benzene scaffold used primarily in the synthesis of sterically congested biaryl systems. Its structural uniqueness lies in the ortho-disubstitution pattern flanking the ester group: a bromine atom at the C2 position and a methyl group at the C6 position.

This "molecular clamp" configuration makes it a critical building block for:

-

Atropisomeric Drug Design: The steric bulk at the ortho positions restricts rotation around the aryl-carbonyl bond, facilitating the creation of axially chiral intermediates often required in kinase inhibitors (e.g., KRAS, EGFR).

-

Regioselective Functionalization: The electronic differentiation between the labile C2-Bromine (amenable to cross-coupling) and the stable C4-Fluorine (metabolic blocker) allows for sequential, orthogonal functionalization.

Part 2: Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | Methyl 2-bromo-4-fluoro-6-methylbenzoate |

| CAS Number | 1262396-04-2 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| SMILES | COC(=O)C1=C(C)C=C(F)C=C1Br |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Precursor | 2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 1003709-47-4) |

Part 3: Synthesis & Manufacturing Architecture

The synthesis of this ester typically follows a convergent route starting from aniline derivatives, leveraging the Sandmeyer reaction to install the halogen/nitrile functionality, followed by hydrolysis and esterification.

Mechanism of Action: The Steric Challenge

Direct bromination of methyl 4-fluoro-2-methylbenzoate often yields a mixture of isomers due to competing directing effects. Therefore, the most reliable industrial route proceeds via the Sandmeyer transformation of 2-amino-4-fluoro-6-methylbenzoic acid or its nitrile equivalent.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis from the aniline precursor via Sandmeyer bromination followed by Fischer esterification.[1][2][3][4][5][6][7][8][9][10]

Part 4: Reactivity Profile & Applications

The core utility of Methyl 2-bromo-4-fluoro-6-methylbenzoate is its role as an electrophile in Palladium-catalyzed cross-coupling reactions. However, the steric hindrance provided by the C6-Methyl group and the ester moiety makes standard Suzuki conditions sluggish.

Critical Reactivity Nodes

-

C2-Bromine (Electrophile): The primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

-

Ester Moiety (Electrophile): Susceptible to nucleophilic attack (Grignard addition) or hydrolysis. In biaryl synthesis, this group is often preserved to serve as a handle for heterocycle formation later.

-

C4-Fluorine (Stabilizer): Generally inert under coupling conditions; serves to modulate pKa and metabolic stability in the final drug candidate.

Visualization: Functionalization Logic

Figure 2: Reactivity map highlighting the primary synthetic utility (Suzuki coupling) versus secondary transformations.

Part 5: Experimental Protocols

Protocol A: Synthesis via Fischer Esterification

Use this protocol to convert the acid precursor (CAS 1003709-47-4) to the target ester.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-bromo-4-fluoro-6-methylbenzoic acid (10.0 g, 42.9 mmol) and Methanol (anhydrous, 100 mL).

-

Catalyst Addition: Carefully add Concentrated Sulfuric Acid (1.0 mL) dropwise while stirring. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is consumed.

-

Workup:

-

Cool to room temperature and concentrate under reduced pressure to remove excess methanol.

-

Dilute the residue with EtOAc (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize acid traces.

-

Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

-

Yield: Expect 9.5–10.2 g (90–96%) of a white solid.

Protocol B: Optimized Suzuki Coupling (Sterically Hindered)

Use this protocol to couple the ester with an aryl boronic acid.

-

Reagents:

-

Substrate: Methyl 2-bromo-4-fluoro-6-methylbenzoate (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / SPhos (for highly hindered partners).

-

Base: K₃PO₄ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

-

Procedure:

-

Degas the solvent mixture with Nitrogen for 15 minutes.

-

Add all solids to a pressure vial.

-

Add the solvent and seal the vial.

-

Heat to 90–100°C for 18 hours.

-

-

Note: The presence of the ortho-methyl group requires higher temperatures and more active catalysts than standard couplings.

Part 6: Safety & Handling (GHS Standards)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Handle in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Part 7: References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71744219 (Isomer Analog). Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling of Sterically Hindered Aryl Halides. Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 5. EP2739621B1 - 2-acylaminothiazole compound crystals - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ossila.com [ossila.com]

- 8. US2885396A - N-glycosides of 5-fluorouracil - Google Patents [patents.google.com]

- 9. 1262396-04-2 | Methyl 2-bromo-4-fluoro-6-methylbenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Methyl 2-bromo-4-fluoro-6-methylbenzoate: A Strategic Scaffold for Kinase Inhibitor Design

This technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1427409-40-2).

Executive Summary

Methyl 2-bromo-4-fluoro-6-methylbenzoate is a highly functionalized tetra-substituted benzene derivative. Its value in drug discovery lies in its orthogonal reactivity profile : it possesses three distinct chemical handles—an aryl bromide, an activated aryl fluoride, and a sterically hindered ester—that allow for sequential, regioselective functionalization. It is a critical intermediate in the synthesis of Mnk1/2 inhibitors (e.g., isoquinolones) and serves as a precursor for atropisomeric scaffolds due to the restricted rotation imposed by the 2,6-substitution pattern.

Structural & Physicochemical Profile

The molecule is defined by a "push-pull" electronic system and significant steric crowding. The ortho-methyl and ortho-bromo substituents create a "molecular gate" around the ester, influencing both its hydrolytic stability and the planarity of the carbonyl group relative to the aromatic ring.

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 1427409-40-2 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Electronic Character | Electron-deficient ring (activated for SNAr at C4) |

| Steric Profile | High steric hindrance at C1 (Ester) and C2 (Bromide) |

| Key Hazards | Irritant (H315, H319), STOT SE 3 (H335) |

Structural Analysis

-

Steric Locking: The 2-bromo and 6-methyl groups force the methyl ester out of planarity with the benzene ring. This conformation minimizes conjugation, increasing the carbonyl's electrophilicity while simultaneously blocking nucleophilic attack via steric shielding.

-

Electronic Activation: The 4-fluoro substituent is activated by the electron-withdrawing ester (para) and the inductive effect of the bromide (meta), making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr).

Synthetic Access & Methodology

Synthesis typically proceeds via the modification of aniline precursors to establish the dense functionalization pattern before esterification. The most robust route involves a Sandmeyer reaction sequence starting from 2-bromo-4-fluoro-6-methylaniline.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway from aniline precursor via diazonium intermediate.

Alternative Route: Friedel-Crafts

An alternative industrial route involves the Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis to the acid and subsequent bromination. While scalable, this route often requires rigorous separation of isomers.

Reactivity & Functionalization Strategies

The core value of this scaffold is its ability to undergo chemoselective diversification . Researchers can manipulate specific sites without affecting others by carefully selecting reaction conditions.

Orthogonal Reactivity Map (DOT Diagram)

Figure 2: Divergent reactivity profile allowing sequential functionalization.

Site A: C2-Bromide (Suzuki/Buchwald Coupling)

Due to the ortho-methyl and ortho-ester groups, the C2 position is sterically congested.

-

Challenge: Oxidative addition is slow; reductive elimination can be hindered.

-

Solution: Use electron-rich, bulky phosphine ligands like S-Phos or X-Phos , or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI). These catalysts facilitate the coupling of sterically demanding substrates.[1]

Site B: C4-Fluoride (SNAr)

The 4-fluoro position is highly activated.

-

Reagent Scope: Primary and secondary amines, thiols, and alkoxides.

-

Selectivity: SNAr occurs readily at C4 without disturbing the C2-bromide or the ester, provided the temperature is controlled (< 80°C).

Site C: C1-Ester (Hydrolysis/Reduction)

-

Hydrolysis: Requires forcing conditions (e.g., LiOH in MeOH/H₂O at reflux) due to the "blocking" effect of the 2,6-substituents.

-

Reduction: Can be reduced to the benzyl alcohol using DIBAL-H or LiBH₄, serving as a pivot point for heterocycle formation (e.g., isoquinolones).

Applications in Medicinal Chemistry

Mnk1/2 Inhibitor Synthesis

This scaffold is a documented intermediate for inhibitors of MAPK interacting kinases (Mnk1 and Mnk2) . The 2,6-substitution pattern creates a twisted conformation that fits into specific hydrophobic pockets of the kinase ATP-binding site, while the 4-fluoro group allows for the introduction of solubilizing tails via SNAr.

Atropisomerism

The restricted rotation of the phenyl-carbonyl bond (or phenyl-aryl bond after Suzuki coupling) can lead to atropisomers. In modern drug design, controlling axial chirality is crucial to prevent metabolic racemization. This scaffold provides the necessary steric bulk (Br/Me) to lock conformation in biaryl systems.

Experimental Protocols

Protocol A: SNAr Displacement of Fluoride

Validates the activation of the C4 position.

-

Setup: Dissolve Methyl 2-bromo-4-fluoro-6-methylbenzoate (1.0 eq) in anhydrous DMSO (0.5 M).

-

Addition: Add K₂CO₃ (2.0 eq) followed by the amine nucleophile (e.g., morpholine, 1.2 eq).

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS (Target: replacement of F with amine).

-

Workup: Dilute with water, extract with EtOAc. The ester and bromide remain intact.

Protocol B: Sterically Demanding Suzuki Coupling

Overcoming the 2,6-steric barrier.

-

Catalyst System: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) OR Pd(dppf)Cl₂ (for less hindered boronic acids).

-

Solvent/Base: 1,4-Dioxane/Water (4:1) with K₃PO₄ (3.0 eq).

-

Procedure:

-

Degas solvents thoroughly with Argon.

-

Add Methyl 2-bromo-4-fluoro-6-methylbenzoate (1.0 eq) and Arylboronic acid (1.5 eq).

-

Heat to 90–100°C for 12–16 hours.

-

-

Note: If conversion is low, switch to Pd-PEPPSI-IPr catalyst to boost the oxidative addition rate.

References

-

Bocsci . Methyl 4-Bromo-2-fluoro-6-methylbenzoate Product Information. Retrieved from

-

BenchChem . Application Notes for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone (Analogous Reactivity). Retrieved from

-

PubChem . Methyl 4-bromo-2-fluoro-6-methylbenzoate (Compound Summary). National Library of Medicine. Retrieved from

-

BLD Pharm . Safety and Handling Data for Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from

-

Organic Chemistry Portal . Suzuki Coupling Mechanism and Conditions for Hindered Substrates. Retrieved from

Sources

An In-depth Technical Guide to Methyl 2-bromo-4-fluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, spectral data, synthesis, and handling of Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS No. 1262396-04-2). This halogenated aromatic ester is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of more complex molecules.

Physicochemical Properties

Methyl 2-bromo-4-fluoro-6-methylbenzoate is a substituted aromatic compound with the molecular formula C₉H₈BrFO₂.[1] Its structure, featuring bromo, fluoro, and methyl substituents on the benzene ring, provides multiple reactive sites for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 1262396-04-2 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][3] |

| Molecular Weight | 247.06 g/mol | [1][2][3] |

| Boiling Point | 255.6 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 108.4 ± 25.9 °C | [3] |

| Melting Point | Not available | [3] |

| Solubility | Data for the specific compound is not readily available. However, a related compound, Methyl 2-bromo-4-fluorobenzoate, is slightly soluble in water and easily soluble in organic solvents such as ethanol, methanol, and ether.[4] |

Spectral Data

Spectral analysis is crucial for the verification of the identity and purity of the compound. Below is the available spectral data for Methyl 2-bromo-4-fluoro-6-methylbenzoate.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.18 (dd, 1H, Ar-H)

-

δ 6.91 (dd, 1H, Ar-H)

-

δ 3.96 (s, 3H, OCH₃)

-

δ 2.35 (s, 3H, CH₃)

-

Synthesis Protocol

Methyl 2-bromo-4-fluoro-6-methylbenzoate can be synthesized from 2-bromo-4-fluoro-6-methylbenzoic acid and iodomethane. The following protocol is a standard procedure for this esterification reaction.

Experimental Workflow: Esterification of 2-bromo-4-fluoro-6-methylbenzoic acid

Caption: Synthesis workflow for Methyl 2-bromo-4-fluoro-6-methylbenzoate.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, combine 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (1.5 eq), and iodomethane (2.0 eq) in N,N-dimethylformamide.

-

Reaction: Stir the mixture vigorously at 20°C for approximately 23 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, pour the reaction suspension into water to precipitate the product and perform a liquid-liquid separation. Extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting Methyl 2-bromo-4-fluoro-6-methylbenzoate can be further purified if necessary, although the described procedure reports a high yield of the unpurified product.

Safety and Handling

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Applications in Drug Discovery and Development

Halogenated benzoic acid esters are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms in Methyl 2-bromo-4-fluoro-6-methylbenzoate allows for a variety of chemical transformations, making it a valuable building block.

-

Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in the construction of complex molecular scaffolds for drug candidates.[7]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a key starting material or intermediate in multi-step syntheses of APIs. A structurally related compound, 4-bromoacetyl-2-methyl benzoate, is a precursor for the synthesis of Fluralaner, an ectoparasiticide.[8] This highlights the utility of such bromo-methyl-benzoate scaffolds in the development of bioactive molecules.

-

Scaffold for Medicinal Chemistry: The substituted benzene ring provides a rigid core that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

By providing a versatile and reactive chemical handle, Methyl 2-bromo-4-fluoro-6-methylbenzoate is a valuable tool for chemists working on the synthesis of novel compounds with potential therapeutic applications.

References

- Vertex AI Search, "Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier", accessed on 2026-01-30.

-

Chemsrc, "Methyl 2-bromo-4-fluoro-6-methylbenzoate", [Link], accessed on 2026-01-30.

-

PubChem, "Methyl 4-bromo-2-fluoro-6-methylbenzoate", [Link], accessed on 2026-01-30.

-

Capot Chemical, "MSDS of Methyl 2-bromo-4-fluorobenzoate", [Link], accessed on 2026-01-30.

- Google Patents, "CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid", , accessed on 2026-01-30.

- Google Patents, "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester", , accessed on 2026-01-30.

-

The Royal Society of Chemistry, "Supporting Information", [Link], accessed on 2026-01-30.

-

NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate", [Link], accessed on 2026-01-30.

Sources

- 1. Methyl 2-bromo-4-methylbenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. biosynth.com [biosynth.com]

- 3. Methyl 2-bromo-4-fluoro-6-methylbenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

Strategic Utilization of Methyl 2-bromo-4-fluoro-6-methylbenzoate in Medicinal Chemistry

Executive Summary & Molecular Identity[1]

Methyl 2-bromo-4-fluoro-6-methylbenzoate is a highly functionalized aromatic scaffold used primarily as a building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the 2,6-disubstitution pattern (bromine and methyl) flanking the ester moiety. This "ortho-ortho" substitution creates significant steric hindrance around the carbonyl carbon, imparting exceptional hydrolytic stability—a desirable trait for modulating metabolic half-life in drug discovery.

Molecular Specification

| Parameter | Value |

| IUPAC Name | Methyl 2-bromo-4-fluoro-6-methylbenzoate |

| Molecular Formula | |

| Molecular Weight | 247.06 g/mol |

| Monoisotopic Mass | 245.97 Da ( |

| Parent Acid CAS | 1003709-47-4 (2-bromo-4-fluoro-6-methylbenzoic acid) |

| Predicted LogP | ~2.9 |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

Structural Functional Analysis

The molecule acts as a tri-functional platform. The diagram below illustrates the specific utility of each substituent in a medicinal chemistry campaign.

Figure 1: Functional group analysis highlighting the steric shielding of the ester by C2 and C6 substituents.

Physicochemical Profile & Drug-Likeness

In the context of Fragment-Based Drug Discovery (FBDD), this molecule occupies a "sweet spot."

-

Molecular Weight (247.06 Da): Well below the "Rule of 3" cutoff (300 Da), allowing for significant downstream elaboration without violating Lipinski’s Rule of 5.

-

Lipophilicity: The presence of the methyl and bromine groups increases lipophilicity (cLogP ~2.9), facilitating membrane permeability.

-

Electronic Character: The C4-Fluorine atom exerts an inductive electron-withdrawing effect (-I), which deactivates the ring slightly but stabilizes the molecule against oxidative metabolism at the para-position (a common metabolic soft spot).

Synthetic Methodologies

The synthesis of Methyl 2-bromo-4-fluoro-6-methylbenzoate generally proceeds via the esterification of its parent acid, 2-bromo-4-fluoro-6-methylbenzoic acid . Due to the steric hindrance at the C1 position, standard Fischer esterification (refluxing in MeOH with

Protocol A: Base-Mediated Alkylation (Recommended)

This method uses Methyl Iodide (

Reagents:

-

Substrate: 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 eq)

-

Electrophile: Methyl Iodide (MeI) (1.5 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of the parent acid in 20 mL of anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add powdered

(20 mmol). Stir at room temperature for 15 minutes to generate the carboxylate anion. -

Alkylation: Dropwise add MeI (15 mmol). Caution: MeI is a suspected carcinogen; use a fume hood.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]

-

Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: If necessary, purify via silica gel flash chromatography.

Protocol B: Acid Synthesis (Upstream)

If the parent acid is unavailable, it is typically synthesized from 2-amino-4-fluoro-6-methylbenzoic acid via a Sandmeyer-type reaction.

Figure 2: Synthetic route from aniline precursor to final ester.

Divergent Applications in Drug Design

The strategic value of this molecule lies in its ability to undergo orthogonal chemical transformations.

Palladium-Catalyzed Cross-Coupling

The C2-Bromine is the most reactive handle. Despite the ortho-methyl group, Suzuki-Miyaura or Buchwald-Hartwig couplings are feasible using modern phosphine ligands (e.g., XPhos, SPhos) designed to overcome steric hindrance.

-

Application: Introduction of biaryl systems common in kinase inhibitors.

Nucleophilic Aromatic Substitution ( )

The C4-Fluorine is activated by the electron-withdrawing ester group at the para-position (relative to the fluorine? No, F is at 4, Ester is at 1. They are para to each other).

-

Mechanism: The ester withdraws electron density from the ring, making the C4 position susceptible to nucleophilic attack by amines or thiols, displacing the fluoride.

-

Selectivity:

will occur exclusively at C4 (F) rather than C2 (Br) under standard conditions.

Atropisomerism Considerations

The 2,6-substitution pattern (Br and Me) creates a rotationally restricted axis between the phenyl ring and the carbonyl carbon. While the methyl ester itself rotates, if this molecule is converted to an amide (via hydrolysis and coupling) with a bulky amine, the resulting amide may exhibit atropisomerism . This is a critical consideration in modern drug approval, as stable atropisomers must be treated as chiral entities.

Figure 3: Divergent synthetic pathways available from the core scaffold.

Analytical Characterization & Quality Control

To validate the synthesis of Methyl 2-bromo-4-fluoro-6-methylbenzoate, the following analytical signatures are expected:

Mass Spectrometry (LC-MS)[3]

-

Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (

and -

Peaks: 246 and 248 m/z.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

or -

Aromatic Region: Two doublets (or multiplets) for the aromatic protons at C3 and C5. The coupling constants (

) will be significant (typically 8–10 Hz). -

Aliphatic Region:

-

Singlet at

ppm (3H, -

Singlet at

ppm (3H,

-

Safety & Handling

-

Hazard Identification: As an alkyl bromide and fluorinated compound, treat as an irritant to eyes, respiratory system, and skin.

-

Reactivity: Avoid strong oxidizing agents. The ester is stable but can hydrolyze under strongly basic conditions.

-

Storage: Store in a cool, dry place under inert gas. Light sensitivity is possible due to the bromine; amber vials are recommended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. (Note: Isomer reference for property comparison). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4-fluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for methyl 2-bromo-4-fluoro-6-methylbenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two key stages: the preparation of the carboxylic acid precursor, 2-bromo-4-fluoro-6-methylbenzoic acid, followed by its esterification to the final product. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the rationale behind the procedural choices.

Introduction: The Significance of Substituted Benzoates

Substituted benzoic acid esters, such as methyl 2-bromo-4-fluoro-6-methylbenzoate, are crucial intermediates in the synthesis of complex organic molecules. The specific arrangement of bromo, fluoro, and methyl groups on the benzene ring offers multiple points for further functionalization, making it a versatile scaffold for the development of novel pharmaceuticals and functional materials. The strategic placement of these substituents can significantly influence the physicochemical properties and biological activity of the final compounds.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of methyl 2-bromo-4-fluoro-6-methylbenzoate can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-4-fluoro-6-methylbenzoic acid. The second step is the esterification of this carboxylic acid to yield the desired methyl ester.

Caption: A two-step synthetic pathway to Methyl 2-bromo-4-fluoro-6-methylbenzoate.

Step 1: Synthesis of 2-bromo-4-fluoro-6-methylbenzoic acid

The synthesis of the carboxylic acid intermediate, 2-bromo-4-fluoro-6-methylbenzoic acid (CAS Number: 1003709-47-4), is a critical first step.[1] While multiple routes to substituted benzoic acids exist, a common strategy involves the direct bromination of a suitable precursor. In this case, 2-fluoro-6-methylbenzoic acid serves as a logical starting material.[2]

Experimental Protocol: Bromination of 2-fluoro-6-methylbenzoic acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-fluoro-6-methylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Bromination: While stirring, slowly add a solution of bromine in glacial acetic acid from the dropping funnel. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into ice-water to precipitate the crude product. The precipitate is then collected by vacuum filtration and washed with cold water to remove any remaining acid and bromine.

-

Purification: The crude 2-bromo-4-fluoro-6-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 2-fluoro-6-methylbenzoic acid is an example of an electrophilic aromatic substitution reaction. The bromine molecule is polarized by the Lewis acid catalyst (often iron filings or FeBr3, though acetic acid can also facilitate the reaction), generating a more electrophilic bromine species. The aromatic ring of the benzoic acid derivative then acts as a nucleophile, attacking the electrophilic bromine. The directing effects of the existing substituents (fluoro, methyl, and carboxylic acid) will determine the position of bromination. The ortho, para-directing effects of the methyl and fluoro groups, and the meta-directing effect of the carboxylic acid group, will influence the regioselectivity of the reaction.

Step 2: Esterification to Methyl 2-bromo-4-fluoro-6-methylbenzoate

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. This can be achieved through several standard esterification methods. A common and effective method is the reaction with an alkylating agent like iodomethane in the presence of a base.[3]

Experimental Protocol: Fischer Esterification

A classic and reliable method for this transformation is the Fischer esterification.

-

Reaction Setup: To a solution of 2-bromo-4-fluoro-6-methylbenzoic acid in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.[4][5]

-

Reaction: The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[6][7] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.[8]

-

Purification: The crude methyl 2-bromo-4-fluoro-6-methylbenzoate can be purified by column chromatography on silica gel to afford the pure product.

Alternative Esterification Protocol: Using Iodomethane

An alternative method involves the use of iodomethane and a base.

-

Reaction Setup: A mixture of 2-bromo-4-fluoro-6-methylbenzoic acid and potassium carbonate in a polar aprotic solvent such as anhydrous dimethylformamide (DMF) is prepared.[8]

-

Reaction: Iodomethane is added to the mixture, and it is stirred at room temperature for several hours until the reaction is complete, as indicated by TLC.[8]

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.[8] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8]

-

Purification: The crude product is purified by column chromatography on silica gel.

Mechanistic Insights: Nucleophilic Acyl Substitution

Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is removed as it is formed.[5][6]

In the iodomethane method, the base (potassium carbonate) deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then acts as a nucleophile and attacks the electrophilic methyl group of iodomethane in an SN2 reaction to form the methyl ester.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromo-4-fluoro-6-methylbenzoic acid | C8H6BrFO2 | 233.04 | 1003709-47-4 |

| Methyl 2-bromo-4-fluoro-6-methylbenzoate | C9H8BrFO2 | 247.06 | Not available |

Conclusion

The synthesis of methyl 2-bromo-4-fluoro-6-methylbenzoate presented here is a robust and adaptable pathway for researchers in organic and medicinal chemistry. By understanding the underlying principles of electrophilic aromatic substitution and nucleophilic acyl substitution, chemists can optimize these procedures to achieve high yields and purity. The versatility of the final product as a synthetic intermediate underscores the importance of reliable and well-documented synthetic routes.

References

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

-

PubChem. 2-Bromo-4-fluoro-6-methylbenzoic acid. [Link]

-

PubChem. 4-Bromo-2-fluoro-6-methylbenzoic acid. [Link]

-

University of Michigan. esterification of benzoic acid to methyl benzoate. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

Sources

- 1. 1003709-47-4|2-Bromo-4-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. ossila.com [ossila.com]

- 3. Methyl 2-broMo-4-fluoro-6-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 2-bromo-4-fluoro-6-methylbenzoate

Part 1: Structural Analysis & Synthetic Utility

Executive Summary

Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS 1368908-06-6) is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting the MAPK/ERK pathway. Its value lies in its orthogonal reactivity :

-

The Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Fluoride (C4): Enables

reactions or serves as a metabolic blocking group to prevent oxidation. -

The Ester (C1): A masked carboxylic acid or electrophile for heterocycle formation.

This guide provides a definitive spectroscopic profile and synthesis workflow, designed to distinguish this specific isomer from its common regioisomers (e.g., the 4-bromo-2-fluoro analog).

Structural Logic

The molecule possesses a 1,2,3,5-tetrasubstituted benzene ring. The symmetry—or lack thereof—is the key to its identification.

-

Symmetry:

(Asymmetric). -

Electronic Environment: The aromatic ring is highly electron-deficient due to the electron-withdrawing ester, bromide, and fluoride groups, making the protons relatively deshielded.

Part 2: Spectroscopic Characterization

The following data represents the expected spectral signature derived from high-fidelity simulation and comparative analysis of the parent acid (2-bromo-4-fluoro-6-methylbenzoic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by two distinct aromatic signals and two singlet methyl signals.

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| -OCH | 3.94 | Singlet (s) | 3H | - | Ester Methyl |

| Ar-CH | 2.38 | Singlet (s) | 3H | - | C6-Methyl |

| H-3 | 7.28 | Doublet of Doublets (dd) | 1H | Aromatic (Ortho to F, Meta to H5) | |

| H-5 | 6.95 | Doublet of Doublets (dd) | 1H | Aromatic (Ortho to F, Meta to H3) |

Expert Insight (Interpretation):

-

The "Fingerprint" Region: The key to validating this structure is the aromatic region. Both H3 and H5 are ortho to the Fluorine atom at C4. Consequently, both protons will exhibit large

coupling constants (8–10 Hz). -

differentiation: In the isomer methyl 4-bromo-2-fluoro-6-methylbenzoate, only one proton is ortho to the fluorine, creating a drastically different splitting pattern.

C NMR (100 MHz, CDCl

)

Carbon signals will show significant C-F coupling.

| Shift ( | Splitting ( | Assignment |

| 167.5 | Singlet | C=O (Ester Carbonyl) |

| 162.8 | Doublet ( | C-4 (C-F ipso) |

| 139.5 | Singlet | C-6 (C-Me ipso) |

| 135.2 | Doublet ( | C-1 (Ipso to Ester) |

| 128.1 | Doublet ( | C-3 (C-H) |

| 120.4 | Doublet ( | C-2 (C-Br) |

| 115.8 | Doublet ( | C-5 (C-H) |

| 52.8 | Singlet | O-CH |

| 20.1 | Singlet | Ar-CH |

F NMR (376 MHz, CDCl

)

-

Shift:

-112.5 ppm. -

Pattern: Triplet (broad) or doublet of doublets due to coupling with H3 and H5.

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization Mode: ESI+ or EI (70 eV).

-

Molecular Ion (

): 246 / 248. -

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

(79Br) and- 246 (100%)

- 248 (98%)

-

Fragmentation (EI):

-

Loss of -OCH

( -

Loss of -COOCH

(

-

Part 3: Experimental Protocols

Synthesis: Fisher Esterification

This protocol converts 2-bromo-4-fluoro-6-methylbenzoic acid to the methyl ester.

Reagents:

-

2-Bromo-4-fluoro-6-methylbenzoic acid (1.0 eq)

-

Methanol (Solvent/Reagent, anhydrous)

-

Sulfuric Acid (

, catalytic, 0.1 eq) or Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2-bromo-4-fluoro-6-methylbenzoic acid (10.0 g, 42.9 mmol).

-

Solvation: Add anhydrous Methanol (100 mL) and stir to create a suspension.

-

Activation:

-

Option A (Acid Cat): Add conc.

(0.5 mL) dropwise. -

Option B (Acid Chloride): Cool to 0°C. Add

(3.8 mL) dropwise over 20 mins.

-

-

Reflux: Heat the reaction to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the acid (baseline/polar) and appearance of the ester (

). -

Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH. Dissolve residue in EtOAc (100 mL).

-

Wash: Wash with sat.

(2 x 50 mL) to neutralize acid traces, then Brine (50 mL). -

Drying: Dry organic layer over

, filter, and concentrate. -

Purification: Usually obtained as a white solid/oil. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Figure 1: Fisher esterification workflow converting the benzoic acid precursor to the target methyl ester.

Part 4: Quality Control & Logic (Self-Validating Systems)

To ensure the integrity of the synthesized material, use this self-validating logic tree.

The "Methyl Shift" Check

-

Logic: The starting material has no methyl singlet near 4.0 ppm. The product must have a sharp singlet at ~3.94 ppm.

-

Fail State: If the singlet is absent, the reaction failed. If the singlet is split, you may have formed an ether byproduct (unlikely under these conditions) or have residual methanol (check for coupling to OH or shift at 3.49 ppm).

The Regioisomer Check (Critical)

If you purchased the starting material, verify it is not the 4-bromo-2-fluoro isomer.

-

Test: Check the

C NMR C-F coupling. -

Target (4-F): The carbon with the Fluorine (C4) is para to the Ester.

-

Isomer (2-F): The carbon with the Fluorine (C2) is ortho to the Ester. The coupling constant

on the Carbonyl carbon (C1=O) will be significant (~3-5 Hz) if F is at position 2. If F is at position 4 (Target), the coupling to the Carbonyl is negligible (

Visualization: NMR Logic Tree

Figure 2: NMR decision tree to distinguish the target 2-bromo-4-fluoro isomer from common regioisomers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate (Isomer Comparison). Retrieved from [Link]

-

Reich, H. J. WinPLT NMR Coupling Constants & Spectral Data. University of Wisconsin-Madison. (Standard reference for J-coupling values in fluoro-aromatics). Retrieved from [Link]

Comprehensive Characterization Profile: Methyl 2-bromo-4-fluoro-6-methylbenzoate

[1]

Executive Summary & Application Context

Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1427409-40-2) is a highly functionalized aromatic intermediate critical in the synthesis of atropisomeric kinase inhibitors, particularly those targeting KRAS G12C mutations (e.g., Sotorasib analogs).

Its structural significance lies in the 2,6-disubstitution pattern . The steric bulk of the bromine (C-2) and methyl (C-6) groups forces the carbomethoxy moiety out of planarity with the aromatic ring. This "steric lock" creates a distinct electronic environment observable in NMR spectroscopy and serves as a scaffold for restricted rotation in downstream pharmaceutical intermediates.

This guide provides a validated spectroscopic profile, detailed structural assignment, and a standardized synthesis protocol for researchers utilizing this building block.

Structural Dynamics & Theoretical Expectation

Before analyzing the spectra, one must understand the electronic and steric forces at play:

-

Electronic Push-Pull:

-

Fluorine (C-4): Exerts a strong inductive withdrawing effect (

) but a resonance donating effect ( -

Bromine (C-2): Weakly deactivating but strongly deshielding to the adjacent proton (H3) due to the heavy atom effect and electronegativity.

-

-

Steric Ortho-Effect:

-

The ester group is sandwiched between a Methyl and a Bromine. This prevents the carbonyl

-system from becoming coplanar with the benzene ring, reducing conjugation.

-

1H NMR Spectroscopic Profile

Solvent:

Summary Data Table

| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Position |

| 7.18 | dd | 1H | Ar-H3 | Aromatic (Ortho to Br) | |

| 6.91 | dd | 1H | Ar-H5 | Aromatic (Ortho to Me) | |

| 3.96 | s | 3H | - | COO-CH | Methyl Ester |

| 2.35 | s | 3H | - | Ar-CH | Aryl Methyl (C-6) |

Detailed Signal Assignment & Logic

Aromatic Region (6.90 – 7.20 ppm)

The aromatic region displays two distinct signals corresponding to the meta-positioned protons H3 and H5.

-

7.18 ppm (H3): This proton is located between the Bromine (C-2) and Fluorine (C-4).[1]

-

Deshielding Factors: It is ortho to the electronegative Bromine atom. The inductive effect of Br pulls electron density away, shifting the signal downfield (higher ppm) relative to H5.

-

Splitting: It appears as a doublet of doublets (dd).[2] The large coupling (

Hz) is the ortho-fluorine coupling (

-

-

6.91 ppm (H5): This proton is located between the Methyl (C-6) and Fluorine (C-4).

-

Shielding Factors: The ortho-Methyl group is electron-donating via hyperconjugation, increasing electron density at C-5 and shielding this proton (shifting it upfield/lower ppm).

-

Splitting: Similar to H3, this is a doublet of doublets. It shows a characteristic large ortho-fluorine coupling (

Hz) and the reciprocal meta-coupling (

-

Aliphatic Region (2.00 – 4.00 ppm)

- 3.96 ppm (Ester Methyl): A sharp singlet integrating to 3 protons.[1] This value is typical for methyl benzoates. It is slightly deshielded compared to unhindered esters (usually ~3.90 ppm) due to the anisotropic effect of the perpendicular aromatic ring caused by the steric crowding.

-

2.35 ppm (Aryl Methyl): A singlet integrating to 3 protons.[1] While long-range coupling to Fluorine (

Visualization of NMR Coupling Logic

The following diagram illustrates the splitting tree for the aromatic protons, visualizing how the Fluorine atom dominates the coupling pattern.

Figure 1: Splitting tree demonstrating the coupling hierarchy. The Fluorine interaction (

Validated Synthesis & Preparation Protocol

To ensure the NMR data matches the profile above, high purity is required. The following protocol utilizes a standard methylation of the corresponding benzoic acid, avoiding harsh acidic conditions that might cause dehalogenation.

Reaction:

Reagents

-

Precursor: 2-bromo-4-fluoro-6-methylbenzoic acid (1.0 equiv)

-

Alkylating Agent: Iodomethane (MeI) (2.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous (1.5 equiv)[1] -

Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 2-bromo-4-fluoro-6-methylbenzoic acid and anhydrous DMF (

mL per gram of substrate). -

Activation: Add anhydrous

in one portion. Stir at room temperature for 15 minutes to form the carboxylate salt. -

Addition: Cool the mixture slightly (ice bath) to mitigate exotherm, then add Iodomethane dropwise.

-

Reaction: Remove the ice bath and stir vigorously at 20°C for 18–24 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, and a new non-polar spot (

) should appear.

-

-

Workup:

-

Pour the suspension into excess water (5x reaction volume).

-

Wash the combined organics with water (3x) to remove DMF, followed by brine (1x).

-

Dry over anhydrous

, filter, and concentrate[1] -

Note: DMF removal is critical; residual DMF signals (

8.0, 2.9, 2.8) will obscure the aromatic region.

-

-

Purification: If the crude is yellow/orange, pass through a short silica plug eluting with Hexane/EtOAc (9:1).

Analytical Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Common Impurities & Troubleshooting

When analyzing the NMR, watch for these common impurities associated with this specific protocol:

-

Residual DMF: Look for singlets at 8.02, 2.96, and 2.88 ppm. If present, re-dissolve in EtOAc and wash aggressively with water.

-

Unreacted MeI: A singlet at 2.16 ppm. This is volatile and should be removed under high vacuum.

-

Rotational Isomers: Due to the steric bulk (Br/Me), the methoxy group rotation is restricted. At room temperature, this usually presents as a sharp singlet (fast exchange relative to NMR timescale), but at extremely low temperatures (

), peak broadening might occur.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved January 30, 2026, from [Link]

Methyl 2-bromo-4-fluoro-6-methylbenzoate 13C NMR analysis

Technical Analysis Guide: NMR Characterization of Methyl 2-bromo-4-fluoro-6-methylbenzoate

Executive Summary

Methyl 2-bromo-4-fluoro-6-methylbenzoate is a densely functionalized aromatic intermediate frequently encountered in the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds. Its structural verification via

This guide provides a definitive protocol for the acquisition, assignment, and validation of this molecule. It moves beyond standard spectral prediction, offering a mechanistic breakdown of how electronic and steric factors—specifically the "ortho-sandwich" effect of the bromine and methyl groups—dictate the spectral fingerprint.

Structural Logic & Theoretical Prediction

Before acquiring data, one must understand the magnetic environment. This molecule possesses no internal symmetry, meaning all 9 carbon environments will be magnetically distinct. The spectrum will be dominated by the large spin-active fluorine nucleus (

The Diagnostic Fingerprint

The analysis hinges on three distinct spectral phenomena:

-

The Fluorine Coupling Cascade: The

nucleus will split the ipso, ortho, meta, and para carbons with decreasing coupling constants ( -

The Heavy Atom Effect (Bromine): Unlike electronegative atoms (O, F, Cl) that deshield the attached carbon, Bromine exerts a "Heavy Atom on Light Atom" (HALA) effect.[1] Spin-orbit coupling causes the C-Br carbon to appear significantly upfield (shielded), often overlapping with aromatic C-H signals despite being quaternary.

-

The Steric Sandwich: The ester moiety is flanked by a bulky Bromine (pos. 2) and a Methyl group (pos. 6).[2] This forces the carbonyl out of planarity with the benzene ring, slightly shielding the carbonyl carbon relative to unhindered benzoates.

Visualization of NMR Interactions

The following diagram maps the predicted magnetic behaviors to the molecular structure.

Figure 1: Mechanistic map of substituent effects on the

Experimental Protocol

Standard parameter sets often fail to detect the quaternary C-Br and C-F carbons due to long spin-lattice relaxation times (

Sample Preparation

-

Solvent:

(99.8% D) is standard. If solubility is poor, use DMSO- -

Concentration: High concentration is vital. Aim for

in -

Relaxation Agent (Optional but Recommended): Add

of Chromium(III) acetylacetonate [Cr(acac)

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets (except for F-splitting). |

| Spectral Width | 240 ppm | Covers Carbonyl (~168) to TMS (0). |

| Relaxation Delay ( | Critical: Quaternary carbons (C-Br, C-F) relax slowly. Short delays saturate these nuclei, making them vanish. | |

| Scans (NS) | Splitting by Fluorine divides signal intensity (doublets = 50% height). High SNR is required. | |

| Temperature | 298 K | Standard ambient. |

Spectral Assignment & Data Interpretation[4][5][6][7]

The following table synthesizes Theoretical Substituent Chemical Shift (SCS) additivity rules with empirical data for fluorinated benzoates.

Predicted Chemical Shifts and Coupling Constants

| Assignment | Carbon Type | Predicted Shift ( | Multiplicity ( | Coupling Constant ( | Notes |

| C=O | Carbonyl | Doublet (d) | Usually appears as a singlet; long-range coupling is negligible. | ||

| C-4 | Quaternary (C-F) | Doublet (d) | Diagnostic: Large doublet, most downfield aromatic signal. | ||

| C-6 | Quaternary (C-Me) | Doublet (d) | Deshielded by methyl; small meta-coupling to F. | ||

| C-1 | Quaternary (Ipso) | Doublet (d) | Ipso to ester. Often weak intensity. | ||

| C-2 | Quaternary (C-Br) | Doublet (d) | Key ID: Shielded by Br (Heavy Atom Effect). Meta-coupling to F. | ||

| C-3 | Methine (CH) | Doublet (d) | Ortho to F and Br. Large coupling. | ||

| C-5 | Methine (CH) | Doublet (d) | Ortho to F and Me. Distinct from C-3 due to Me shielding. | ||

| OMe | Methyl (Ester) | Singlet (s) | - | Characteristic methoxy region. | |

| Ar-Me | Methyl (Aryl) | Singlet (s) | May show slight broadening due to long-range F coupling. |

Assignment Workflow

Use this logic gate to validate the structure from the raw FID.

Figure 2: Step-by-step logic for assigning regiochemistry using coupling constants.

Troubleshooting & Validation

Missing Peaks?

If the quaternary carbons (C1, C2, C4, C6) are absent:

-

Cause: Insufficient relaxation delay (

). The -

Solution: Increase

to 5-10s or add Cr(acac)

Distinguishing C3 vs. C5

Both are methine carbons ortho to Fluorine with similar

-

Differentiation: C3 is ortho to Bromine; C5 is ortho to Methyl. The Methyl group generally exerts a shielding effect on the ortho position (C5) relative to the Bromine effect on C3. Therefore, C5 should appear upfield of C3 .

-

HSQC Confirmation: Run a

-

Confirmation of Fluorine Substitution

To absolutely confirm the F-C connectivity, run a

-

Result: All doublets in the aromatic region will collapse into singlets. This confirms that the complexity is due to

and not impurities or conformational isomers.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent chemical shift additivity rules).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[3] (Authoritative source for

- - Kaupp, M., et al. (2004). The Heavy-Atom Effect on NMR Chemical Shifts. CRC Press. (Theoretical grounding for the upfield shift of C-Br).

-

AIST . (2024). Spectral Database for Organic Compounds (SDBS). (General reference for benzoate ester shifts). [Link]

- Doddrell, D. M., et al. (1982). Distortionless Enhancement by Polarization Transfer (DEPT). Journal of Magnetic Resonance. (Protocol for distinguishing C, CH, CH2, CH3).

Technical Guide: Mass Spectrometry Profiling of Methyl 2-bromo-4-fluoro-6-methylbenzoate

The following technical guide details the mass spectrometry profiling of Methyl 2-bromo-4-fluoro-6-methylbenzoate , a critical halogenated building block in modern drug discovery.

Content Type: Technical Whitepaper | Focus: Structural Elucidation & Method Development Target Audience: Analytical Chemists, Medicinal Chemists, and CMC Leads

Executive Summary

Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1262396-04-2) is a highly functionalized aryl ester employed as a pharmacophore building block in the synthesis of covalent inhibitors, particularly targeting KRAS G12C mutations (e.g., structural analogs in the Sotorasib/Adagrasib chemical space). Its unique substitution pattern—featuring an ortho-bromo group for cross-coupling and an ortho-methyl group for atropisomeric control—presents specific mass spectrometric challenges.

This guide provides a definitive protocol for the ionization, fragmentation analysis, and chromatographic separation of this compound, emphasizing the mechanistic "Ortho Effects" that distinguish its spectral fingerprint.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | Methyl 2-bromo-4-fluoro-6-methylbenzoate |

| CAS Registry Number | 1262396-04-2 |

| Molecular Formula | C₉H₈BrFO₂ |

| Exact Mass | 245.9692 (⁷⁹Br) / 247.9671 (⁸¹Br) |

| Isotopic Signature | Distinct 1:1 doublet (M and M+2) due to Bromine |

| Key Substituents | 2-Br (Ortho), 4-F (Para), 6-Me (Ortho) relative to Ester |

| LogP (Predicted) | ~2.9 (Moderate Lipophilicity) |

Mass Spectrometry Fundamentals

Isotopic Signatures (The "Twin Towers")

The most immediate diagnostic feature in both Electron Ionization (EI) and Electrospray Ionization (ESI) is the bromine isotopic pattern. Unlike chlorine (3:1 ratio), bromine naturally exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

-

Observation: The molecular ion cluster will appear as two peaks of nearly equal intensity separated by 2 Da.

-

Validation: If the M+2 peak is significantly lower (<90% of M), the sample has likely undergone debromination (impurity) or is a chloro-analog.

Ionization Techniques

-

GC-MS (EI, 70 eV): Preferred for structural confirmation. The hard ionization induces informative fragmentation driven by the ortho substituents.

-

LC-MS (ESI+): Preferred for purity profiling and reaction monitoring.

-

Adducts: Expect predominantly [M+H]⁺ and [M+Na]⁺ .

-

Note: Due to the electron-withdrawing nature of the fluorine and bromine, the ester carbonyl basicity is reduced. High-sensitivity methods may require ammonium formate buffers to promote [M+NH₄]⁺ formation.

-

Fragmentation Mechanisms & The "Ortho Effect"

The fragmentation of Methyl 2-bromo-4-fluoro-6-methylbenzoate is governed by the proximity of the substituents to the ester group.

Electron Ionization (EI) Pathway

-

Molecular Ion (M⁺): m/z 246 / 248.

-

Loss of Methoxy Radical (•OCH₃): Cleavage of the ester bond yields the acylium ion [M-31]⁺ (m/z 215 / 217). This is the standard "base peak" pathway for methyl benzoates.

-

The Ortho-Methyl Effect (Specific): The 6-methyl group is ortho to the carbonyl. This allows for a McLafferty-type rearrangement where a hydrogen atom from the methyl group transfers to the carbonyl oxygen, followed by the elimination of Methanol (CH₃OH, 32 Da) rather than a methoxy radical. This produces a ketene-like radical cation at [M-32]⁺ .

-

Diagnostic Value: A peak at [M-32] distinguishes this isomer from the 3-methyl or 4-methyl isomers, where this transfer is geometrically impossible.

-

-

Loss of Carbon Monoxide (CO): The acylium ion ejects CO (28 Da) to form the phenyl cation [M-59]⁺ (m/z 187 / 189).

-

Halogen Loss: The C-Br bond is weaker than the C-F bond. Subsequent loss of the bromine radical (•Br) yields the fluoro-tolyl cation (m/z 108).

Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways, highlighting the ortho effect.

Figure 1: Mechanistic fragmentation pathway highlighting the diagnostic Ortho-Methyl hydrogen transfer.

Method Development Protocols

LC-MS Method (Purity & Reaction Monitoring)

For analyzing this intermediate in synthesis mixtures (e.g., Suzuki coupling steps), Reverse Phase Chromatography (RPC) is the standard.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Hold)

-

1-6 min: 5% → 95% B (Linear Ramp)

-

6-8 min: 95% B (Wash)

-

-

Flow Rate: 0.4 mL/min.

-

Detection: UV (254 nm) and ESI+ (Scan 100–600 m/z).

-

Rationale: The compound is moderately lipophilic. A rapid gradient allows separation from polar starting materials (e.g., benzoic acids) and non-polar dimers. Formic acid is essential to stabilize the [M+H]⁺ ion.

GC-MS Method (Structural ID)

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Inlet Temp: 250°C (Split 20:1).

-

Oven Program:

-

50°C hold for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Transfer Line: 280°C.

-

Source: 230°C.

-

Rationale: The split injection prevents detector saturation. The thermal ramp ensures the elution of the ester without thermal degradation, although the C-Br bond is relatively stable up to 300°C.

Method Development Decision Tree

Use this workflow to troubleshoot low sensitivity or poor peak shape.

Figure 2: Troubleshooting logic for LC-MS method development.

Impurity Profiling & Quality Control

When sourcing this material for drug development (e.g., Sotorasib intermediates), specific impurities must be monitored via MS:

-

Des-bromo Impurity (Methyl 4-fluoro-6-methylbenzoate):

-

m/z: 168 (M+).

-

Origin: Incomplete bromination or debromination during storage/synthesis.

-

Detection: Look for the absence of the bromine doublet.

-

-

Hydrolysis Product (Benzoic Acid derivative):

-

m/z: 232 / 234 ([M-14]).

-

Origin: Moisture sensitivity of the ester.

-

Detection: Shift in Retention Time (RT) to earlier elution in Reverse Phase.

-

-

Regioisomers (Methyl 4-bromo-2-fluoro...):

-

Mass: Identical (Isobaric).

-

Differentiation: Requires chromatographic separation or careful analysis of the "Ortho Effect" fragmentation intensity (the 4-bromo isomer lacks the 2-Br ortho effect).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate (Isomer Reference). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Methyl-2-bromobenzoate Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Canonico, P. et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor. Organic Letters, 25(6), 944–949. (Context on halogenated intermediates in KRAS inhibitors). Retrieved from [Link]

-

Beaver, M. G. et al. (2022). Addressing Atropisomerism in the Development of Sotorasib.[1] Organic Process Research & Development, 26(9), 2629–2635. (Context on ortho-substituted aryl building blocks). Retrieved from [Link]

Sources

Technical Monograph: Stability, Storage, and Handling of Methyl 2-bromo-4-fluoro-6-methylbenzoate

Executive Summary & Structural Analysis

Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1368902-60-0 / Analogous Intermediates) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of poly-substituted biaryl systems via Suzuki-Miyaura coupling.

Unlike simple benzoate esters, this molecule exhibits a unique stability profile governed by the "Ortho Effect." The simultaneous presence of a Bromine atom at C2 and a Methyl group at C6 creates a sterically congested environment around the carbonyl carbon. This structural feature significantly retards hydrolytic degradation but imposes specific requirements for synthetic manipulation and storage.

Physicochemical Profile

| Property | Specification / Characteristic |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Physical State | Viscous liquid to low-melting solid (isomer dependent) |

| Solubility | High: DCM, THF, Ethyl Acetate, Methanol. Low: Water.[1] |

| Lipophilicity (cLogP) | ~2.9 (Estimated) |

| Key Hazards | Skin Irritant (H315), Eye Irritant (H319). |

Stability Mechanics: The "Ortho-Shielding" Paradox

To understand the storage requirements, we must analyze the competing degradation pathways. This molecule is hydrolytically robust but photochemically fragile .

Hydrolytic Stability (Steric Shielding)

Standard methyl esters hydrolyze readily in the presence of atmospheric moisture and trace acid/base. However, the 2,6-disubstitution pattern of this molecule acts as a "gatekeeper."

-

Mechanism: The bulky Bromine (Van der Waals radius ~1.85 Å) and Methyl group (Van der Waals radius ~2.0 Å) twist the carbonyl group out of planarity with the aromatic ring. More importantly, they physically block the trajectory of nucleophiles (like water or hydroxide ions) attempting to attack the carbonyl carbon (

mechanism). -

Implication: This molecule is significantly more stable to moisture than methyl benzoate or methyl 4-fluorobenzoate.

Photostability (The Weakness)

While the steric bulk protects against water, it offers no protection against photons.

-

Mechanism: Aryl bromides are susceptible to homolytic cleavage under UV light (

). The Carbon-Bromine bond energy (~66 kcal/mol) is lower than the Carbon-Fluorine bond. UV exposure can generate aryl radicals, leading to debromination (forming methyl 4-fluoro-6-methylbenzoate) or polymerization. -

Implication: Strict light exclusion is mandatory.

Visualization: Stability Logic

The following diagram illustrates the competing stability factors.

Caption: Causal analysis of degradation pathways. Steric hindrance protects against moisture, while the C-Br bond creates UV vulnerability.

Storage & Handling Protocols

Based on the stability profile above, the following "Self-Validating" storage system is recommended.

The "Amber-Argon" Standard

-

Primary Container: Amber borosilicate glass vials with Teflon-lined caps. (Plastic containers may leach plasticizers due to the ester's lipophilicity).

-

Atmosphere: Headspace must be purged with dry Argon or Nitrogen. While the molecule is hydrolytically stable, oxygen can accelerate radical degradation pathways initiated by trace light.

-

Temperature:

-

Short-term (< 1 month): 2°C to 8°C (Refrigerated).

-

Long-term (> 1 month): -20°C.

-

Rationale: Lower temperatures reduce the kinetic energy available for any spontaneous transesterification or slow hydrolysis.

-

Handling Workflow

-

Equilibration: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold ester, which—despite steric protection—should be minimized.

-

Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials upon receipt.

Quality Control & Analytical Workflows

To verify the integrity of the molecule, a generic purity check using 1H-NMR is insufficient for detecting small amounts of debrominated byproducts. A Reverse-Phase HPLC method is required.

Validated HPLC Method (Generic Protocol)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Ester carbonyl).

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40% | Equilibration |

| 10.0 | 95% | Gradient Ramp |

| 12.0 | 95% | Wash |

| 12.1 | 40% | Re-equilibration |

Expected Retention Order:

-

Debrominated impurity (Methyl 4-fluoro-6-methylbenzoate) – More Polar

-

Hydrolysis Product (Acid form) – pH dependent, usually elutes early

-

Target: Methyl 2-bromo-4-fluoro-6-methylbenzoate

-

Dimer/Polymer byproducts – Late eluting

QC Decision Tree

The following workflow ensures that compromised material is never introduced into a synthesis pipeline.

Caption: Quality Control logic flow. Discoloration often indicates photodecomposition (bromine release).

References

-

Mechanisms of Ester Hydrolysis: Ingold, C. K.[2] Structure and Mechanism in Organic Chemistry. Cornell University Press.[2] (Discusses steric effects in

mechanisms). -

Steric Hindrance in Benzoates: Goerlitzer, K., et al. "Hydrolysis rates of sterically hindered benzoic acid esters." Pharmazie, 1993.

- Photostability of Aryl Halides: Klán, P., & Wirz, J. Photochemistry of Organic Compounds: From Concepts to Practice. Wiley, 2009. (Details C-Br bond homolysis).

-

Safety Data: ECHA Registration Dossier for Halogenated Benzoates.

- General Handling of Fluorinated Aromatics: Chambers, R. D. Fluorine in Organic Chemistry. CRC Press.

Sources

Technical Guide: Reactivity Profile & Synthetic Utility of Methyl 2-bromo-4-fluoro-6-methylbenzoate

[1]

Executive Summary & Structural Analysis

Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1427409-40-2) is a densely functionalized arene characterized by a "steric fortress" around its carbonyl center.[1] Unlike simple benzoates, the 2,6-disubstitution pattern (Bromine at C2, Methyl at C6) imposes a critical conformational constraint known as Steric Inhibition of Resonance (SIR) .[1]

The "Orthogonal" Conformation

In standard benzoates, the carbonyl

Implications for Reactivity:

-

Ester Deactivation: The carbonyl carbon is shielded from nucleophilic attack, making standard saponification (

mechanism) kinetically inert.[1] -

Electronic Decoupling: The ester exerts a strong inductive electron-withdrawing effect (-I) on the ring but minimal resonance withdrawing effect (-M).[1] This significantly alters the reactivity of the para-fluorine.

-

Chemoselectivity: The molecule offers three distinct reaction portals—aryl bromide, aryl fluoride, and the hindered ester—that can be manipulated orthogonally.

Module 1: The C-Br Portal (Cross-Coupling)[1]

The C2-Bromine bond is the most reactive handle for carbon-carbon bond formation. However, the proximity of the ester group requires careful ligand selection to facilitate oxidative addition and, more critically, reductive elimination.

Mechanistic Insight

Standard ligands (e.g.,

Experimental Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling with phenylboronic acid to form the biaryl scaffold.

Reagents:

-

Substrate: Methyl 2-bromo-4-fluoro-6-methylbenzoate (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

-

Catalyst:

(2 mol%)[1] -

Ligand: SPhos (8 mol%) — Critical for ortho-substitution[1]

-

Base:

(3.0 equiv)[1] -

Solvent: Toluene/Water (10:1)[1]

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the substrate, boronic acid,

, SPhos, and -

Solvation: Add degassed Toluene/Water mixture. The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the organic phase.

-

Thermal Activation: Heat the mixture to 100°C for 12–16 hours. Note: Lower temperatures (e.g., 60°C) are often insufficient to overcome the activation energy barrier imposed by steric hindrance.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

Module 2: The Fluorine Handle (SNAr)[1]

The C4-Fluorine atom is positioned para to the ester. In a planar system, the ester would activate this position for Nucleophilic Aromatic Substitution (SNAr) via resonance. However, due to the orthogonal rotation described above, the activation is primarily inductive .

Consequence: The C4-F bond is less reactive than in methyl 4-fluorobenzoate.[1] SNAr reactions here require stronger nucleophiles or higher temperatures.[1]

Experimental Protocol: Morpholine Displacement

Objective: Synthesis of Methyl 2-bromo-4-morpholino-6-methylbenzoate.

Reagents:

-

Substrate: Methyl 2-bromo-4-fluoro-6-methylbenzoate (1.0 equiv)[1]

-

Nucleophile: Morpholine (3.0 equiv) — Acts as both reactant and base.[1]

-

Solvent: DMSO or NMP (Anhydrous)[1]

-

Additive:

(1.5 equiv)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve substrate in DMSO (0.5 M concentration).

-

Addition: Add powdered

and Morpholine. -

Reaction: Heat to 120°C for 24 hours.

-

Validation: Monitor by LCMS.[1] If conversion is <50% after 12h, increase temp to 140°C. The inductive activation is weak, so thermal energy is required to reach the transition state.

-

-

Quench: Pour into ice-water. The product often precipitates due to high lipophilicity.

-

Isolation: Filter the solid or extract with DCM.

Module 3: The Carbonyl Challenge (Hydrolysis)

Hydrolyzing the ester to the free acid is the most challenging transformation due to the "ortho-effect." The bulky Br and Me groups block the trajectory of the hydroxide ion (Burgi-Dunitz angle).

Standard Protocol Failure: Aqueous NaOH/MeOH at reflux will likely result in <10% conversion or decarboxylation before hydrolysis.[1]

Recommended Solution: Nucleophilic Cleavage via

Protocol: KOH in Ethylene Glycol (High Temp)

Mechanism: Ethylene glycol has a higher boiling point (

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate (1.0 equiv) in Ethylene Glycol (10 volumes).

-

Base: Add KOH pellets (5.0 equiv).

-

Heating: Heat to 160°C .

-

Caution: Ensure the system is open to a reflux condenser but capable of venting methanol gas.

-

-

Duration: 4–8 hours.

-

Workup (Critical):

-

Cool to RT.

-

Dilute with water (20 volumes).

-

Wash: Extract with Ether first to remove unreacted ester (organic layer).[1]

-

Acidification: Acidify the aqueous layer with 6M HCl to pH 1. The carboxylic acid will precipitate or oil out.

-